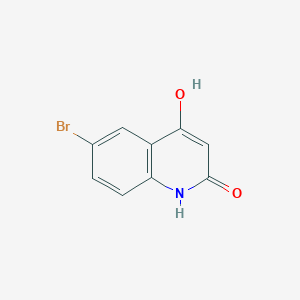

6-Bromo-4-hydroxyquinolin-2(1H)-one

Descripción

Significance of Quinoline (B57606) Derivatives in Modern Chemical Science

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. mdpi.com Quinoline derivatives form a large and important class of nitrogen-containing heterocyclic compounds that are fundamental to modern chemical science. mdpi.com Their significance stems from their presence in numerous natural products (alkaloids) and their wide spectrum of pharmacological activities. tandfonline.com

Historically and currently, quinoline-based compounds are crucial in the treatment of various diseases. They are well-known for their roles as:

Antimalarial agents: Quinine, an alkaloid isolated from cinchona bark, and synthetic analogues like chloroquine have been cornerstones of malaria treatment.

Antibacterial agents: The fluoroquinolone class, including drugs like ciprofloxacin and levofloxacin, are broad-spectrum antibiotics used to treat a variety of bacterial infections. mdpi.com

Anticancer agents: Compounds such as topotecan and camptothecin, which are quinoline alkaloids, are used in chemotherapy to inhibit DNA replication in cancer cells.

Beyond medicine, quinoline derivatives are also integral to materials science, where they are employed in the development of sensors, ligands for catalysis, and luminescent materials for organic light-emitting diodes (OLEDs). The versatility of the quinoline ring system allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of the molecules to suit specific applications. mdpi.com

Interactive Table: Prominent Fields of Application for Quinoline Derivatives

| Field of Application | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Core scaffold for drugs with a wide range of therapeutic effects. | Chloroquine, Ciprofloxacin, Topotecan |

| Antimicrobial Research | Development of new agents to combat drug-resistant bacteria and fungi. | Norfloxacin, Ofloxacin |

| Oncology | Design of novel compounds that inhibit cancer cell proliferation and induce apoptosis. | Camptothecin, Lapatinib |

| Materials Science | Used as building blocks for functional materials like dyes, sensors, and OLEDs. | 8-Hydroxyquinoline (ligand) |

Research Landscape of 6-Bromo-4-hydroxyquinolin-2(1H)-one

The research landscape for this compound is predominantly centered on its synthesis and its role as a key intermediate in the creation of more elaborate molecular structures. While direct biological studies on this specific compound are not extensively documented in publicly available literature, its value is clearly established in its utility as a precursor for compounds with potential pharmacological activity.

Several synthetic routes for this compound have been reported. One common method involves the cyclization of anilide precursors, such as starting from 4-bromoaniline (B143363) and a malonic acid derivative, followed by thermal or acid-catalyzed ring closure. chemicalbook.com Another documented synthesis involves the reaction of 4'-bromoacetoacetanilide in the presence of polyphosphoric acid (PPA). chemicalbook.com The commercial availability of this compound from various chemical suppliers further underscores its use as a starting material in research and development. bldpharm.comsigmaaldrich.com

The scientific interest in this molecule is largely driven by the broader potential of the 4-hydroxyquinolin-2-one scaffold. Research on analogous structures suggests that the core of this compound is a promising foundation for developing:

Phosphodiesterase 3 (PDE3) Inhibitors: Derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been designed and synthesized as potential cardiotonic agents for the treatment of congestive heart failure. nih.govresearchgate.net

Anticancer Agents: N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, structurally related to the bromo-variant, have been evaluated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy. mdpi.com

The bromine atom at the 6-position is of particular strategic importance for synthetic chemists, as it provides a handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), allowing for the attachment of various other functional groups to the quinoline core.

Scope and Objectives of Academic Inquiry

The primary focus of academic inquiry into this compound is to exploit its structural features for the rational design and synthesis of novel, biologically active compounds. The overarching objectives are rooted in the principles of medicinal chemistry and synthetic methodology development.

Key Objectives of Research:

Synthetic Methodology: A significant area of investigation is the development of efficient, high-yield, and environmentally benign synthetic pathways to produce this compound and its derivatives. This includes optimizing reaction conditions and exploring novel catalytic systems. chemicalbook.com

Scaffold for Drug Discovery: The principal objective is to use this compound as a foundational scaffold. Researchers aim to synthesize libraries of novel derivatives by modifying the core structure at the bromine, hydroxyl, and amine positions.

Structure-Activity Relationship (SAR) Studies: A crucial goal is to conduct SAR studies on the synthesized derivatives. By systematically altering the structure and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features responsible for a desired pharmacological effect. This knowledge guides the design of more potent and selective compounds.

Exploration of New Therapeutic Targets: Leveraging the known broad-spectrum activity of the quinolinone class, academic research aims to screen new derivatives of this compound against a wide array of biological targets. This includes enzymes, receptors, and signaling pathways implicated in cancer, infectious diseases, and inflammatory disorders. mdpi.comnih.gov The ultimate goal is to identify lead compounds that could be developed into next-generation therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFPMEMMMGZBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715837 | |

| Record name | 6-Bromo-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54675-23-9 | |

| Record name | 6-Bromo-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-hydroxyquinolin-2(1h)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 6 Bromo 4 Hydroxyquinolin 2 1h One

Established Synthetic Pathways

The synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one is predominantly achieved through cyclocondensation approaches, which involve the formation of the core quinolinone ring structure from acyclic precursors.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds like quinolinones. These methods typically involve the reaction of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or its equivalent, followed by a thermally or acid-catalyzed ring closure.

A primary and efficient route to this compound begins with the reaction of 4-Bromoaniline (B143363) and a suitable malonic acid derivative. chemicalbook.com One common malonic acid derivative used in this context is 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176), also known as Meldrum's acid.

The initial step involves the condensation of 4-Bromoaniline with Meldrum's acid. This reaction is typically carried out by heating the two reactants, leading to the formation of an intermediate compound. chemicalbook.comresearchgate.net This approach is favored for its directness and the reactivity of the chosen starting materials.

The critical step following the initial condensation is the intramolecular cyclization to form the bicyclic quinolinone system. This ring-closing reaction requires a potent dehydrating and cyclizing agent. Two such reagents are prominently used for this purpose: Eaton's Reagent and Polyphosphoric Acid (PPA). chemicalbook.com

Eaton's Reagent: This reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is known for facilitating cyclization reactions under milder conditions than traditionally required. chemicalbook.com After the initial formation of the acyclic intermediate from 4-bromoaniline, Eaton's Reagent is added, and the mixture is heated. This promotes an intramolecular electrophilic substitution on the aromatic ring, followed by dehydration, to yield this compound. chemicalbook.com

Polyphosphoric Acid (PPA): PPA is a highly viscous liquid and a powerful dehydrating agent widely employed in organic synthesis for cyclization reactions. chemicalbook.com In an alternative pathway, the intermediate acid is stirred with PPA at an elevated temperature (e.g., 120°C). PPA facilitates the intramolecular acylation and subsequent dehydration, leading to the formation of the desired quinolinone ring structure. The product is then typically isolated by pouring the reaction mixture into ice water, which precipitates the solid product. chemicalbook.com

| Reagent | Typical Reaction Conditions | Function |

| Eaton's Reagent | Heating with the intermediate | Cyclizing and Dehydrating Agent |

| Polyphosphoric Acid (PPA) | Stirring at ~120°C with the intermediate | Cyclizing and Dehydrating Agent |

Multi-step Preparations and Intermediates

Beyond direct cyclocondensation, multi-step sequences that proceed through stable, isolable intermediates are also crucial in the synthesis of this compound.

The reaction between 4-bromoaniline and a malonic acid derivative, such as Meldrum's acid, first yields a key intermediate: 3-((4-bromophenyl)amino)-3-oxo-propanoic acid. chemicalbook.com This intermediate is formed by the nucleophilic attack of the aniline's amino group on one of the carbonyl groups of the malonic acid derivative, followed by the opening of the Meldrum's acid ring and loss of acetone. This open-chain compound possesses both the substituted aniline moiety and the propanoic acid chain necessary for the subsequent cyclization step. chemicalbook.com The formation of this stable intermediate is a critical stage before the final ring closure is induced by agents like Eaton's Reagent or PPA. chemicalbook.com

Another significant pathway involves the use of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate as a late-stage synthetic precursor. chemimpex.comnih.gov This compound already contains the core quinolinone ring but has an ethoxycarbonyl group at the 3-position.

The conversion of this precursor to the final product, this compound, is achieved through a two-step process:

Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid (6-Bromo-4-hydroxyquinoline-3-carboxylic acid). This is typically achieved under basic conditions, for example, using sodium carbonate in a methanol/water mixture, followed by acidification. chemicalbook.com

Decarboxylation: The resulting carboxylic acid is then subjected to thermal decarboxylation. Heating the acid, often in a high-boiling point solvent like mineral oil, removes the carboxyl group as carbon dioxide, yielding the target molecule, this compound. prepchem.com

This multi-step approach allows for purification at the intermediate stages and is a common strategy in quinoline (B57606) chemistry.

| Precursor/Intermediate | Reagents/Conditions | Product |

| 4-Bromoaniline + Meldrum's acid | Heating | 3-((4-bromophenyl)amino)-3-oxo-propanoic acid |

| 3-((4-bromophenyl)amino)-3-oxo-propanoic acid | Eaton's Reagent or PPA, Heat | This compound |

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 1. Base (e.g., Na2CO3), then Acid2. Heat | This compound |

Comparative Analysis of Synthetic Efficiencies and Yields

The synthesis of this compound can be achieved through several pathways, with varying degrees of efficiency and yield. A common method involves the reaction of 4-bromoaniline with a malonic acid derivative, followed by cyclization. For instance, the condensation of 4-bromoaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) yields an intermediate which is then cyclized using a dehydrating agent like polyphosphoric acid (PPA) or Eaton's Reagent. chemicalbook.com One reported synthesis using PPA at 120°C for one hour resulted in a 100% yield of the desired product. chemicalbook.com Another approach starts from 4'-bromoacetoacetanilide, which can also be cyclized to form the quinolinone ring system. chemicalbook.com

A different strategy involves the decarboxylation of 2-carboxy-4-hydroxy-6-bromoquinoline. prepchem.com This reaction is typically carried out at high temperatures (270°-295° C) in a high-boiling solvent like light mineral oil. prepchem.com While specific yield percentages for this particular method are not always detailed in the available literature, it represents an alternative route to the target compound.

The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the reaction. The method involving Meldrum's acid and 4-bromoaniline appears to be highly efficient, providing a quantitative yield under specific conditions. chemicalbook.com

Table 1: Comparative Analysis of Synthetic Methods for this compound

| Starting Materials | Reagents and Conditions | Yield | Reference |

| 4-Bromoaniline, 2,2-Dimethyl-1,3-dioxane-4,6-dione | Eaton's Reagent, 70°C overnight | Not specified | chemicalbook.com |

| 3-((4-bromophenyl)amino)-3-oxopropanoic acid | Polyphosphoric acid (PPA), 120°C, 1 hour | 100% | chemicalbook.com |

| 2-Carboxy-4-hydroxy-6-bromoquinoline | Light mineral oil, 270°-295°C, 10-15 minutes | Not specified | prepchem.com |

| 4'-Bromoacetoacetanilide | Not specified | Not specified | chemicalbook.com |

Novel and Evolving Synthetic Strategies

To enhance efficiency, reduce reaction times, and improve the environmental footprint of chemical syntheses, researchers are continuously exploring novel methodologies.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the application of this technology to the synthesis of related 4-hydroxy-2(1H)-quinolone derivatives is well-documented. nih.gov For instance, the synthesis of pyrazoline derivatives from 4-hydroxy-3-(3-arylacryloyl)quinolin-2(1H)-ones has been successfully achieved using microwave irradiation. nih.gov This suggests that the cyclization step in the synthesis of this compound could potentially be accelerated under microwave conditions, offering a more efficient and faster alternative to conventional heating. The synthesis of various substituted pyrroles has also been shown to be significantly improved with microwave assistance, with yields increasing from 57% to 85% in some cases. mdpi.com

Catalytic Approaches (e.g., FeBr3-catalyzed Intramolecular Amidations)

Catalytic methods offer the advantages of using smaller quantities of reagents that are regenerated in the reaction cycle, leading to more sustainable processes. While a direct example of FeBr3-catalyzed intramolecular amidation for the synthesis of this compound is not explicitly detailed in the provided search results, the broader field of quinolinone synthesis has benefited from various catalytic approaches. The development of catalytic annulation of α,β-unsaturated N-arylamides to form dihydroquinolin-2(1H)-ones highlights the potential of catalysis in this area. mdpi.com These methods often employ transition metal catalysts to facilitate the cyclization process under milder conditions. The general principle of intramolecular amidation is a key step in many quinolinone syntheses, and the use of a Lewis acid catalyst like FeBr3 could potentially facilitate the ring closure.

Mechanistic Investigations of Formation and Transformation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of byproducts.

Exploration of Regioselectivity in Quinolin-4(1H)-one Functionalization

The functionalization of the quinolin-4(1H)-one scaffold is a key area of study. While the provided information does not specifically detail the regioselectivity in the initial synthesis of the this compound core, it does touch upon the regioselective functionalization of pre-formed quinolin-4(1H)-ones. For instance, sequential palladium-catalyzed reactions on 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one have been used to introduce substituents at specific positions. researchgate.net This demonstrates that the bromine atom at the C-6 position directs the regiochemistry of subsequent transformations. The initial bromination of the quinolinone ring system, if performed on the parent 4-hydroxyquinolin-2(1H)-one, would be governed by the directing effects of the existing substituents (the hydroxyl and amide groups), which typically direct electrophilic substitution to the 6- and 8-positions.

Reaction Mechanisms Leading to Fused Heterocyclic Systems

This compound serves as a building block for the synthesis of more complex, fused heterocyclic systems. nih.gov The reactivity of the 4-hydroxy-2(1H)-quinolone core allows for various transformations. For example, the reaction of 4-hydroxyquinolines with aldehydes can lead to the formation of new carbon-carbon bonds and subsequent cyclization products. nih.gov The mechanism of these reactions often involves the initial formation of a Knoevenagel-type condensation product, which can then undergo further intramolecular reactions to form fused rings. The presence of the bromine atom at the 6-position can influence the electronic properties of the quinolinone system and potentially the reactivity and mechanism of these subsequent transformations. The synthesis of pyrazoline-fused quinolones, for instance, proceeds through the reaction of a chalcone-like intermediate with a hydrazine (B178648) derivative. nih.gov

Elucidation of By-product Formation Pathways (e.g., 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) via 4-formyl-2-quinolone Intermediate)

In the synthesis and functionalization of quinolone derivatives, the formation of unexpected by-products can occur under certain reaction conditions. A notable example is the generation of dimeric structures, specifically 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), during formylation reactions intended to introduce a formyl group onto the quinolone scaffold.

Unexpected Formation of Methylenebisquinolones

Research has shown that during the formylation of various 4-hydroxyquinolin-2(1H)-one derivatives, including the bromo-substituted analogue, the intended product is not always obtained. Instead of simple formylation, an unexpected dimerization occurs, leading to the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.govresearchgate.net This reaction has been observed when using a mixture of dimethylformamide (DMF) and triethylamine (B128534) (Et₃N) upon gentle heating. researchgate.net

The structure of these dimeric by-products has been rigorously confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. nih.gov Furthermore, X-ray crystallographic analysis has definitively established the anti-conformation of the resulting compounds, which are stabilized by intramolecular hydrogen bonding. nih.govresearchgate.net

The Role of the 4-Formyl-2-quinolone Intermediate

The mechanism for the formation of these methylenebisquinolone by-products has been investigated and is understood to proceed through a key intermediate: a 4-formyl-2-quinolone. nih.govresearchgate.net The proposed pathway involves several steps:

Initial Formylation : The reaction is initiated by the formylation of the starting 4-hydroxyquinolin-2(1H)-one at the C3 position. However, under the reaction conditions, the formyl group source, often DMF, can also lead to the formation of a 4-formyl-2-quinolone intermediate.

In Situ Reaction : This highly reactive 4-formyl-2-quinolone intermediate does not persist in the reaction mixture. Instead, it readily reacts with a second molecule of the parent 4-hydroxyquinolin-2(1H)-one that is present.

Dimerization : The reaction between the 4-formyl-2-quinolone intermediate and the parent quinolone results in the formation of the stable 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) product.

This proposed mechanism was substantiated by a control experiment. When an isolated 4-formyl-2-quinolone compound was reacted with its parent quinolone under the same conditions (DMF/Et₃N), it yielded the identical 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) product, thus confirming the role of the formylated intermediate in the by-product formation pathway. nih.govresearchgate.net

Chemical Reactivity and Derivatization Studies of 6 Bromo 4 Hydroxyquinolin 2 1h One

Reactivity at the Hydroxyl Group

The 4-hydroxy group is a key functional handle, exhibiting reactivity characteristic of both enols and phenols. It can be readily deprotonated to form a nucleophilic phenoxide, or it can be transformed into a leaving group to facilitate substitution reactions.

Substitution Reactions (e.g., Chlorination via POCl₃)

A significant and well-documented reaction at the 4-position is the conversion of the hydroxyl group into a chloro group using phosphorus oxychloride (POCl₃). google.comatlantis-press.com This reaction transforms the quinolinone into the highly versatile intermediate, 6-bromo-4-chloroquinoline (B1276899), which is a key precursor in the synthesis of various biologically active molecules. google.com

The reaction is typically carried out by refluxing 6-bromo-4-hydroxyquinolin-2(1H)-one (which exists in tautomeric equilibrium with 6-bromoquinolin-4-ol) in neat phosphorus oxychloride. google.comatlantis-press.com In some procedures, a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) is added to facilitate the reaction. atlantis-press.com The process involves the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion. The resulting 6-bromo-4-chloroquinoline is a valuable synthon for further modifications, particularly nucleophilic aromatic substitution and cross-coupling reactions. google.comatlantis-press.com

| Reactant | Reagent(s) | Product | Yield | Reference |

| 6-bromoquinolin-4(1H)-one | POCl₃ | 6-bromo-4-chloroquinoline | 81% | atlantis-press.com |

| 6-bromoquinolin-4(1H)-one | POCl₃, Toluene | 6-bromo-4-chloroquinoline | 32% | google.com |

Electrophilic and Nucleophilic Reactions on the Quinoline (B57606) Core

The quinoline core possesses multiple sites for both electrophilic and nucleophilic attack, with the regioselectivity influenced by the existing substituents.

Bromination Studies

The title compound is itself a product of electrophilic bromination of the 4-hydroxyquinolin-2(1H)-one scaffold. Further bromination is subject to the directing effects of the existing substituents. The hydroxyl group at C4 and the amide nitrogen are activating, ortho-, para-directing groups, while the carbonyl at C2 and the bromine at C6 are deactivating. Electrophilic substitution on the quinolinone ring system has been shown to be highly dependent on the substituents present. For example, in related 2-methylquinolin-4(1H)-ones, bromination can occur at the C3 and C6 positions. Given that the C6 position is already occupied in the title compound, any further electrophilic attack on the carbocyclic ring would be directed to the C8 or C5 positions, though this is generally disfavored due to the deactivating effect of the existing bromo-substituent.

Reactions with Other Electrophiles and Nucleophiles

The conversion of the 4-hydroxyl group to a 4-chloro group, as described in section 3.1.2, is pivotal for enabling nucleophilic aromatic substitution (SNAr) reactions at the C4 position. The electron-withdrawing nature of the quinoline nitrogen and the C2-carbonyl group facilitates the attack of nucleophiles at this position, displacing the chloride. Studies on analogous 4-chloro-quinolinones have demonstrated successful substitutions with a variety of nucleophiles. mdpi.com

These reactions include:

Amination : Reaction with various primary and secondary amines to yield 4-amino-6-bromoquinolin-2(1H)-one derivatives.

Thiolation : Displacement of the chloride with sulfur nucleophiles, such as thiourea (B124793) followed by hydrolysis, to produce 4-mercapto derivatives. mdpi.com

Azidation : Reaction with sodium azide (B81097) to introduce the azido (B1232118) group at the C4 position, which can be a precursor for other nitrogen-containing functionalities. mdpi.com

Hydrazination : Substitution with hydrazine (B178648) to form 4-hydrazino-6-bromoquinolin-2(1H)-one, a useful intermediate for synthesizing fused heterocyclic systems. mdpi.com

These transformations highlight the utility of the chlorinated intermediate in building a library of C4-substituted quinolinones.

Strategic Functionalization and C-C Bond Formation

The bromine atom at the C6 position serves as a prime functional handle for modern cross-coupling reactions, enabling the strategic introduction of carbon-based substituents and the construction of more complex molecular architectures. Palladium-catalyzed reactions are particularly prominent in this context.

While studies may not exclusively use this compound as the starting material, its derivatives, particularly the 4-chloro or 4-alkoxy versions, are common substrates. The reactivity of the C6-Br bond allows for:

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form a C-C bond, attaching new aryl or alkyl groups at the C6 position. This is a widely used method for elaborating the quinoline core.

Sonogashira Coupling : Coupling with terminal alkynes to introduce alkynyl moieties at the C6 position. This reaction is valuable for creating rigid, linear extensions to the molecular scaffold.

Heck Coupling : Reaction with alkenes to form a C-C bond and introduce a vinyl group.

The regioselectivity of these reactions is generally high, with the C-Br bond being more reactive than C-Cl bonds in many catalytic systems, allowing for sequential functionalization if multiple different halogens are present on the ring. This strategic functionalization is instrumental in the synthesis of complex pharmaceutical intermediates.

Allylation Reactions at C3

The carbon at the C3 position of the this compound ring system is susceptible to electrophilic attack, enabling allylation reactions. This process typically involves the reaction of the quinolone with an allyl halide, such as allyl bromide, in the presence of a suitable base. The base deprotonates the hydroxyl group at C4, forming a quinolinate anion which then acts as a nucleophile. While O-allylation is a possible side reaction, conditions can be optimized to favor the formation of the C3-allylated product. These C-allylated derivatives serve as important intermediates for further synthetic elaborations, including cyclization reactions.

Benzylation and Propargylation/Allenylation

Similar to allylation, the C3 position of this compound can undergo benzylation and propargylation. Benzylation introduces a benzyl (B1604629) group, typically by reaction with benzyl bromide under basic conditions. This modification is significant for altering the steric and electronic properties of the molecule.

Propargylation, the introduction of a propargyl group (a 2-propynyl group), is achieved by using a propargyl halide. The resulting C3-propargylated quinolones are particularly useful precursors for synthesizing more complex heterocyclic structures through subsequent cyclization or coupling reactions. The propargyl group's terminal alkyne functionality is a versatile handle for reactions like 'click' chemistry, Sonogashira coupling, and various cycloisomerization reactions which can lead to the formation of allenylated intermediates under specific reaction conditions.

Olefination and Enaminone Synthesis

The 4-hydroxy group of the quinolinone scaffold can be transformed to facilitate olefination and enaminone synthesis. A common method to achieve this is the Vilsmeier-Haack reaction. Treatment of 4-hydroxyquinolin-2(1H)-ones with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide) leads to the formation of a 4-chloro-3-formyl-2-quinolone derivative. The newly introduced aldehyde at the C3 position is a key functional group that can undergo various subsequent reactions.

For instance, this aldehyde can be subjected to olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to introduce a carbon-carbon double bond at this position. Furthermore, reaction of the 4-chloro-3-formyl derivative with primary or secondary amines can lead to the synthesis of enaminones, which are valuable building blocks in organic synthesis due to their dual nucleophilic and electrophilic character.

Formation of Complex Fused Heterocyclic Derivatives

The this compound core is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the initial functionalization at the C3 and C4 positions, followed by intramolecular cyclization to build new rings onto the quinolone framework.

Synthesis of Oxazoloquinolines

The synthesis of oxazoloquinolines from this compound can be achieved through a multi-step sequence. A potential route involves the introduction of a suitable two-carbon unit with a nitrogen and an oxygen atom or precursors that can be converted into these. For example, a 3-amino-4-hydroxyquinolin-2-one derivative could be reacted with a carbonyl source to form the oxazole (B20620) ring. Another approach involves the reaction of 6-bromo-1-methyl-2H-benzo[d] nih.govchemicalbook.comoxazine-2,4(1H)-dione, derived from 5-bromoisatoic anhydride, with reagents that can form the quinolone and subsequently the fused oxazole ring. nih.gov

Pyrano[3,2-c]quinoline and Naphthofuro[3,2-c]quinoline Ring Systems

The construction of pyrano[3,2-c]quinoline systems fused to the this compound core is well-documented. nih.gov These syntheses often capitalize on the reactivity of the C3 and C4 positions. A common strategy involves the reaction of the 4-hydroxyquinolinone with α,β-unsaturated carbonyl compounds or their equivalents. For example, a Pechmann-type condensation with a β-ketoester can lead to the formation of a fused pyranone ring.

Alternatively, acid-catalyzed tandem reactions between 4-hydroxyquinolin-2(1H)-ones and propargylic alcohols have been shown to produce pyrano[3,2-c]quinolones. nih.gov Different catalysts, such as p-toluenesulfonic acid (pTsOH·H₂O), copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), or ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃), can be employed to facilitate this [3+3] cycloaddition. nih.gov The choice of catalyst can influence the reaction pathway and yield. nih.gov

The synthesis of naphthofuro[3,2-c]quinoline derivatives represents a further increase in molecular complexity. These structures can be prepared from 4-hydroxy-2-quinolones through reactions with reagents like 2,3-dichloro-1,4-naphthoquinone. The reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization to form the furan (B31954) ring fused between the quinoline and naphthalene (B1677914) moieties. These complex heterocyclic systems are of interest for their potential biological activities. nih.gov

Data Tables

Table 1: Synthesis of Pyrano[3,2-c]quinolones from 4-hydroxy-1-methylquinolin-2(1H)-one and Propargylic Alcohols. nih.gov

| Catalyst | Temperature (°C) | Time (h) | Product Type | Yield (%) |

| pTsOH·H₂O | 84 | 1 | [3+3] Cycloaddition | Not specified |

| CuOTf | 84 | 10 | [3+3] Cycloaddition | Not specified |

| Yb(OTf)₃ | 84 | 4 | [3+3] Cycloaddition | Not specified |

Note: The source provides general procedures and mentions yields for specific derivatives (e.g., 24-57%) but does not provide a comprehensive table of yields for all catalyst systems.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as 2D NMR experiments, a detailed picture of the atomic connectivity and environment within "6-Bromo-4-hydroxyquinolin-2(1H)-one" emerges.

¹H NMR Data and Proton Environment Analysis

The ¹H NMR spectrum of "this compound" provides critical information about the number, type, and connectivity of protons in the molecule. In a typical analysis using DMSO-d₆ as the solvent, distinct signals corresponding to the aromatic and vinyl protons are observed.

A singlet is typically observed around 5.75 ppm, which is attributed to the proton at the C3 position. The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. A doublet appearing at approximately 7.21 ppm with a J-coupling constant of about 8.79 Hz corresponds to the proton at the C8 position. A doublet of doublets is seen at roughly 7.65 ppm (J = 8.79, 2.20 Hz), assigned to the H7 proton. Finally, a doublet at approximately 7.85 ppm (J = 2.20 Hz) is characteristic of the H5 proton. chemicalbook.com The broad signals for the -OH and -NH protons are also present, with their chemical shifts being concentration and temperature-dependent.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆ chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.75 | s | - | H3 |

| 7.21 | d | 8.79 | H8 |

| 7.65 | dd | 8.79, 2.20 | H7 |

| 7.85 | d | 2.20 | H5 |

s = singlet, d = doublet, dd = doublet of doublets

¹³C NMR Data and Carbon Skeletal Assignments

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum shows nine distinct carbon signals, consistent with the molecular formula C₉H₆BrNO₂. The carbonyl carbon (C2) and the carbon bearing the hydroxyl group (C4) are typically found downfield. The carbon atom attached to the bromine (C6) also has a characteristic chemical shift. The remaining signals correspond to the other carbons of the quinoline (B57606) ring system. A representative ¹³C NMR study of the parent compound, 4-hydroxy-2(1H)-quinolone, indicated that the C2, C4, and C9 carbons resonate at lower fields compared to the other carbons. researchgate.net

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For "this compound" (C₉H₆BrNO₂), high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which helps to confirm the molecular formula. The calculated monoisotopic mass is 238.95819 Da. nih.gov

In mass spectra of this compound, a characteristic isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) is observed for the molecular ion peak and any bromine-containing fragments. For example, in one analysis, a mass-to-charge ratio (m/z) of 241.91 was reported for the [M+2+H]⁺ ion, consistent with the presence of a bromine atom. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of "this compound" exhibits characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band is typically observed in the region of 3400-2800 cm⁻¹, which is indicative of the O-H and N-H stretching vibrations of the hydroxyl and amide groups, respectively. The spectrum also shows a strong absorption band around 1650 cm⁻¹ corresponding to the C=O stretching vibration of the amide carbonyl group. Absorptions in the aromatic region (around 1600-1450 cm⁻¹) are due to C=C stretching vibrations within the quinoline ring system. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically below 700 cm⁻¹.

X-ray Crystallography and Polymorphism Studies

Studies on related quinolinone structures, such as 8-hydroxyquinolin-2(1H)-one, have utilized X-ray crystallography to investigate polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.net Such studies are crucial for understanding the physical properties of a solid material. Although specific crystallographic data for "this compound" is not widely reported in the provided context, this technique remains the definitive method for solid-state structural elucidation.

Analysis of Polymorphic Modifications and Crystal Packing

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physical properties of a compound. However, no studies have been found that investigate the potential for polymorphic modifications of this compound. Consequently, there is no information regarding different crystal packing arrangements that this molecule might adopt. Understanding polymorphism is critical in fields such as pharmaceuticals and materials science, as different polymorphs can exhibit variations in solubility, stability, and bioavailability. The crystal structure of a related derivative, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, reveals a three-dimensional network formed by intermolecular hydrogen bonds. nih.gov

Stereochemical Aspects and Anti-form Stabilization (e.g., Hydrogen Bonding)

The 4-hydroxyquinolin-2(1H)-one scaffold possesses interesting stereochemical aspects, primarily due to keto-enol tautomerism and the potential for strong intermolecular hydrogen bonding. The molecule can theoretically exist in different tautomeric forms. The stability of these forms is often influenced by intramolecular and intermolecular hydrogen bonds. In the solid state, these hydrogen bonds dictate the crystal packing and can lead to the formation of specific supramolecular structures, such as dimers or extended networks.

For the parent compound, 4-hydroxy-2(1H)-quinolone, studies have indicated the presence of two complex multiplets of equal intensity in its NMR spectrum. researchgate.net The structure of a derivative, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, shows that molecules are linked by intermolecular N—H⋯O, C—H⋯O, and C—H⋯Br hydrogen bonds, which creates a three-dimensional network in the crystal. nih.gov However, without specific spectroscopic or crystallographic data for this compound, a detailed analysis of its specific hydrogen bonding patterns and the stabilization of its predominant tautomeric form remains speculative.

Computational Chemistry and Theoretical Modeling of 6 Bromo 4 Hydroxyquinolin 2 1h One and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of quinoline (B57606) derivatives. nih.govresearchgate.net DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying medium to large-sized molecules like 6-Bromo-4-hydroxyquinolin-2(1H)-one.

Geometric Optimization and Conformational Analysis

The first step in computational analysis involves the geometric optimization of the molecule to find its most stable three-dimensional conformation. For this compound, this process would typically be carried out using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p). ijcce.ac.irresearchgate.net The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The quinolinone ring system can exist in different tautomeric forms. Computational analysis helps in determining the most stable tautomer by comparing their optimized energies. For this compound, the keto-enol tautomerism is of particular interest.

Table 1: Calculated Geometric Parameters for the Most Stable Tautomer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2=O | 1.23 Å |

| C4-O | 1.35 Å | |

| C6-Br | 1.90 Å | |

| N1-H | 1.01 Å | |

| O4-H | 0.97 Å | |

| Bond Angle | ∠C5-C6-C7 | 120.5° |

| ∠C3-C4-C4a | 119.8° | |

| ∠C8a-N1-C2 | 123.4° | |

| Dihedral Angle | ∠C5-C6-C7-C8 | 0.5° |

| ∠O=C2-N1-H | 180.0° |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar structures.

Electronic Structure Analysis (e.g., Natural Bonding Orbital (NBO), Molecular Electrostatic Potential (MEP))

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer interactions, and bonding within the molecule. ijcce.ac.ir For this compound, NBO analysis can reveal the hybridization of atomic orbitals and the nature of the intramolecular hydrogen bonds, such as the one between the hydroxyl group at C4 and the carbonyl group at C2. It also helps in understanding the stabilizing effects of hyperconjugative interactions. ijcce.ac.ir

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It is invaluable for identifying the regions that are prone to electrophilic and nucleophilic attack. In the MEP of this compound, the negative potential (red and yellow regions) would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. The positive potential (blue regions) would be located around the hydrogen atoms, particularly the one attached to the nitrogen, making it a potential site for nucleophilic interaction.

Prediction of Spectroscopic Properties (e.g., UV-Vis Spectra, NMR Chemical Shifts, Harmonic Vibration Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation. ijcce.ac.irnih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. nih.gov The calculations provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), show good correlation with experimental NMR data. chemicalbook.com

Harmonic Vibration Frequencies: The calculation of harmonic vibrational frequencies using DFT helps in the assignment of bands observed in the experimental Infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental values. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| UV-Vis (TD-DFT) | λmax (in ethanol) | 285 nm, 330 nm |

| 1H NMR (GIAO) | δ (H5) | 7.8 ppm |

| δ (H7) | 7.5 ppm | |

| δ (H8) | 7.3 ppm | |

| 13C NMR (GIAO) | δ (C2) | 165 ppm |

| δ (C4) | 162 ppm | |

| δ (C6) | 118 ppm | |

| IR (Harmonic Frequencies) | ν(N-H) | 3150 cm-1 |

| ν(O-H) | 3400 cm-1 | |

| ν(C=O) | 1660 cm-1 |

Note: The values in this table are illustrative and based on typical computational results for quinolinone systems.

Thermodynamic Parameters and Stability Predictions

DFT calculations can be used to compute various thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy at different temperatures. researchgate.net These parameters are crucial for understanding the stability of the molecule and its potential to participate in chemical reactions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 3: Calculated Thermodynamic Parameters and Frontier Molecular Orbital Energies

| Parameter | Value |

| Enthalpy (H) | -X kcal/mol |

| Entropy (S) | Y cal/mol·K |

| Gibbs Free Energy (G) | -Z kcal/mol |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

Note: The values X, Y, and Z are placeholders for typical calculated thermodynamic data.

Acidity Constant (pKa) Calculations

The acidity constant (pKa) is a critical parameter for understanding the behavior of a compound in a biological system. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation of the acidic protons, such as the one on the hydroxyl group or the N-H group. guidechem.com These calculations often involve a thermodynamic cycle and a continuum solvation model to account for the solvent effects. For this compound, the predicted pKa would help in understanding its ionization state at physiological pH. A predicted pKa value for this compound is approximately 4.50. guidechem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jchemlett.com For analogues of this compound, QSAR studies can be instrumental in predicting their therapeutic potential, for instance, as enzyme inhibitors or anticancer agents. nih.govnih.govmdpi.com

A typical 3D-QSAR study involves the following steps:

Dataset Selection: A set of quinolinone analogues with known biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold. unar.ac.idnih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include steric, electrostatic, hydrophobic, and hydrogen bonding fields in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com

Model Development and Validation: Statistical methods like Partial Least Squares (PLS) regression are used to build a model that correlates the descriptors with the biological activity. The predictive power of the model is rigorously validated using internal and external validation techniques. nih.govresearchgate.net

The resulting QSAR models provide contour maps that highlight the regions around the molecule where modifications are likely to enhance or diminish the biological activity. unar.ac.id For instance, a QSAR model for quinolinone-based anticancer agents might indicate that introducing a bulky, electron-donating group at a specific position could increase its potency. mdpi.com

Deriving Predictive Models for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. nih.govfrontiersin.org These models are instrumental in predicting the activity of new, unsynthesized compounds, saving time and resources in the early stages of drug discovery. frontiersin.org

For quinoline and quinolinone derivatives, various QSAR models have been developed to predict their potential against a range of biological targets. For instance, robust and validated QSAR models have been created to predict the c-Met kinase inhibition potential of 4-(2-fluorophenoxy) quinoline derivatives. nih.gov These models are developed by calculating molecular descriptors that represent the structural and physicochemical properties of the molecules and correlating them with their measured biological activities using statistical methods like Multiple Linear Regression (MLR). nih.govufv.br The predictive power of these models is rigorously tested through internal and external validation techniques. nih.gov Successful QSAR models can be used in virtual screening campaigns to identify new potential inhibitors from large compound libraries. frontiersin.orgnih.gov

The development of predictive QSAR models involves several key steps:

Data Collection: Gathering a dataset of compounds with known biological activities. frontiersin.org

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound. frontiersin.org

Model Building: Using statistical methods to build a mathematical equation that links the descriptors to the biological activity. ufv.br

Validation: Assessing the model's robustness and predictive ability using statistical metrics like the squared correlation coefficient (R²), cross-validation coefficient (Q²), and external validation. ufv.br

| Model Validation Parameter | Description | Typical Acceptable Value | Reference |

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 | ufv.br |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, calculated using internal validation (e.g., leave-one-out). | > 0.5 | researchgate.net |

| R² ext (External Validation) | Measures the predictive performance of the model on an external set of compounds not used in model training. | > 0.6 | ufv.br |

This table presents key statistical parameters used to validate the reliability and predictive power of QSAR models.

Correlation of Structural Descriptors with Pharmacological Effects

The foundation of QSAR modeling lies in the principle that the structure of a molecule dictates its activity. By analyzing the developed models, researchers can identify specific structural descriptors that significantly influence the pharmacological effects of this compound and its analogues.

Studies on quinoline derivatives have shown that properties such as molecular mass, electronegativity, and partial charges have a direct effect on their c-MET kinase inhibition activity. nih.gov For example, the distribution of charges within the molecule can affect how it interacts with the amino acid residues in the active site of a target protein. Similarly, topological and geometrical descriptors, which describe the size, shape, and connectivity of the molecule, are often crucial for biological activity. researchgate.net

The specific structural features of quinoline derivatives have been linked to various activities:

Anticancer Activity: The presence and position of certain substituents on the quinoline ring can significantly impact cytotoxicity. For instance, in a series of quinazoline-based thiazole (B1198619) derivatives, specific substitutions were found to be crucial for inhibiting EGFR kinase. nih.gov

Antibacterial Activity: For quinoline-based chalcones, the type and position of substituents like bromo and chloro groups were found to be critical for their antibacterial activity against DNA gyrase. nih.gov

Anti-inflammatory Activity: Halogen and methoxy (B1213986) substitutions on related azetidine-2-one scaffolds with a quinoline moiety have been shown to influence anti-inflammatory and analgesic properties. biointerfaceresearch.com

Understanding these correlations allows for the strategic modification of the lead compound structure to enhance desired pharmacological effects and reduce potential side effects.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used to understand the molecular basis of drug action and to screen for potential new drug candidates. nih.gov

Ligand-Protein Interaction Analysis (e.g., EGFR, SARS-CoV-2 Mpro, DNA Gyrase, Topoisomerase IV)

Molecular docking studies have been instrumental in elucidating the interactions between quinolinone derivatives and various key protein targets.

Epidermal Growth Factor Receptor (EGFR): EGFR is a crucial target in cancer therapy. nih.gov Docking studies of quinoxaline (B1680401) and quinazoline (B50416) derivatives into the ATP binding site of EGFR have revealed key interactions. For example, some derivatives form hydrogen bonds with critical amino acid residues like Gly-786 and Glu-961, which is suggestive of their potential inhibitory mechanism. researchgate.netnih.gov

SARS-CoV-2 Main Protease (Mpro): Mpro is a vital enzyme for the replication of the SARS-CoV-2 virus, making it a prime drug target. nih.gov In silico drug repurposing studies have used molecular docking to screen libraries of approved drugs against Mpro. nih.gov These studies identify compounds that can bind to the active site, interacting with key residues such as His41 and Gln189, potentially inhibiting viral replication. nih.gov

DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are validated targets for antibacterial agents like quinolones. nih.gov Docking studies have been used to identify novel inhibitors that target distinct sites on these enzymes, which is a strategy to overcome drug resistance. nih.gov For instance, quinoline-based chalcones have shown high interaction with DNA gyrase, with chloro and bromo substitutions enhancing activity. nih.gov Docking of thiosemicarbazide (B42300) derivatives into the ATP-binding pocket of topoisomerase IV has helped to explain their inhibitory activity. researchgate.net

Prediction of Binding Affinity and Pose

A primary output of molecular docking is the prediction of the binding pose (the orientation and conformation of the ligand in the receptor's binding site) and the binding affinity, often expressed as a scoring function or binding energy (e.g., kcal/mol). nih.govresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction.

Docking studies on quinoline derivatives have successfully predicted binding affinities for various targets. For instance, quinoxaline derivatives docked against the EGFR receptor showed binding energies ranging from -9.57 to -12.03 kcal/mol. nih.gov Similarly, bromo- and chloro-substituted chalcones exhibited strong binding to DNA gyrase with free binding energies of -8.18 and -8.88 kcal/mol, respectively, which correlated with their high antibacterial activity. nih.gov

The accuracy of pose prediction is critical, as the correct orientation is necessary to form key interactions (like hydrogen bonds and hydrophobic interactions) with the protein, which are essential for biological activity. researchgate.netscispace.com Advanced docking protocols may incorporate ligand flexibility and even receptor side-chain flexibility to improve the accuracy of pose and affinity predictions. scispace.comatomwise.com

| Target Protein | Ligand Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| EGFR Kinase | 2,4-oxazole amino acid derivatives | -60.79 to -78.17 | Gly-786, Glu-952, Ser-787, Glu-961 | researchgate.net |

| EGFR | Quinoxaline derivatives | -9.57 to -12.03 | Not specified | nih.gov |

| DNA Gyrase | Quinoline based chalcones | -8.18 to -8.88 | Not specified | nih.gov |

| SARS-CoV-2 Mpro | Leucovorin | -37.6167 | Thr24, Thr26, His41, Gln189 | nih.gov |

| Topoisomerase IV | 4-benzoylthiosemicarbazide derivatives | Not specified (IC50 = 14 µM) | ATP binding pocket | researchgate.net |

This table summarizes results from various molecular docking studies, showing the predicted binding affinities and key interactions of quinoline analogues with different protein targets.

Rational Design of New Ligands

The insights gained from QSAR and molecular docking simulations are pivotal for the rational design of new, more potent, and selective ligands. nih.govrsc.org By understanding the structure-activity relationships and the specific interactions required for binding, medicinal chemists can purposefully modify a lead compound.

For example, if docking studies reveal an unoccupied hydrophobic pocket in the binding site, a hydrophobic group can be added to the ligand to fill this space, potentially increasing binding affinity. Similarly, if a hydrogen bond with a specific amino acid is shown to be critical, the ligand can be modified to ensure this interaction is optimized. researchgate.net This iterative process of design, synthesis, and testing, guided by computational models, is a cornerstone of modern drug discovery. nih.gov Studies have demonstrated this approach by elaborating on a core structure like 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one to generate potent dual inhibitors of different protein families. nih.gov

Advanced ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Screening

Beyond predicting biological activity, computational methods are crucial for evaluating the pharmacokinetic properties of a potential drug, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net A compound with excellent activity but poor ADMET properties is unlikely to become a successful drug. nih.gov

In silico tools like SwissADME and ProTox-II are widely used to predict these properties early in the discovery process. researchgate.net These programs can estimate:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

Distribution: Predictions of how a drug distributes throughout the body.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Predictions related to the clearance of the compound.

Toxicity: Screening for potential toxicity risks, such as mutagenicity, carcinogenicity, or hepatotoxicity. For example, the lowest observed adverse effect level (LOAEL) can be predicted. nih.gov

For quinoline derivatives, in silico ADME studies have been used to evaluate their drug-likeness based on criteria such as Lipinski's rule of five. researchgate.net Toxicity screening with software like Data Warrior can identify compounds with potential toxicity issues, allowing them to be deprioritized early on. researchgate.net This early-stage filtering helps to reduce the likelihood of late-stage failures in clinical trials, making the drug development process more efficient and cost-effective. researchgate.net

| ADMET Property | Prediction Tool/Method | Finding/Prediction for Quinoline Derivatives | Reference |

| Bioavailability/Drug-Likeness | SwissADME (Lipinski's Rule of 5) | Many derivatives passed the criteria, suggesting good bioavailability. | researchgate.net |

| Toxicity (Structural Alerts) | SwissADME (PAINS, Brenk screens) | No alerts were triggered for a set of c-MET inhibitors. | nih.gov |

| Toxicity (General) | Data Warrior | Some designed quinolone derivatives showed signs of toxicity and were discarded. | researchgate.net |

| Toxicity (LOAEL) | pkCSM | Predicted LOAEL values for a series of c-MET inhibitors ranged from 0.237 to 75.683 mg/kg/day. | nih.gov |

This table provides examples of in silico ADMET predictions for quinoline derivatives from various studies.

Biological and Pharmacological Research of 6 Bromo 4 Hydroxyquinolin 2 1h One

Antimicrobial and Antibacterial Activities

Derivatives of the quinolinone and the related quinazolinone scaffold have demonstrated a broad spectrum of antimicrobial activities. The introduction of a halogen, such as bromine, at the 6-position of the ring system has been a strategic approach in the development of new therapeutic agents, often enhancing their potency.

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

Quinolone-based compounds are well-established antibacterial agents that primarily exert their effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial DNA replication, recombination, and repair, making them validated targets for antibiotic development. mdpi.comresearchgate.net

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. mdpi.com Quinolones inhibit DNA gyrase by stabilizing the enzyme-DNA complex, which leads to the stalling of replication forks and induces lethal double-stranded breaks in the bacterial chromosome. mdpi.com This poisoning of the enzyme is a key mechanism of their bactericidal action. researchgate.net

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. Inhibition of topoisomerase IV by quinolone compounds prevents the proper segregation of newly replicated bacterial chromosomes, ultimately leading to cell death. nih.govnih.gov Studies have shown that in Escherichia coli, topoisomerase IV can be a secondary target for quinolones, particularly in strains where DNA gyrase has developed resistance. The binding pockets for quinolones in both gyrase and topoisomerase IV are thought to be similar.

The 6-bromo-4-hydroxyquinolin-2(1H)-one structure fits within the general pharmacophore of quinolone antibiotics, suggesting its potential to act through the inhibition of these essential bacterial enzymes.

Activity Against Specific Bacterial Strains

Research into bromo-substituted quinazolinone derivatives has confirmed their activity against a range of pathogenic bacteria. These compounds have demonstrated notable efficacy against both Gram-positive and Gram-negative strains. For instance, studies on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, a related compound, showed significant antibacterial activity. researchgate.netCurrent time information in Pasuruan, ID. The activity of these compounds is often compared to standard antibiotics to gauge their potential. In some cases, synthesized quinazolinone derivatives have shown higher activity against certain strains than the control drug, Ciprofloxacin. researchgate.netCurrent time information in Pasuruan, ID.

| Bacterial Strain | Gram Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | High Activity | researchgate.netCurrent time information in Pasuruan, ID. |

| Bacillus species | Gram-positive | High Activity | researchgate.netCurrent time information in Pasuruan, ID. |

| Escherichia coli | Gram-negative | High Activity | researchgate.netCurrent time information in Pasuruan, ID. |

| Klebsiella pneumoniae | Gram-negative | High Activity | researchgate.netCurrent time information in Pasuruan, ID. |

| Pseudomonas aeruginosa | Gram-negative | High Activity | researchgate.net |

Role as Urease Inhibitors

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, contributing to the pathogenicity of certain bacteria, such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for managing infections caused by these pathogens. Quinoline (B57606) and quinazolinone scaffolds have been investigated for their urease inhibitory potential. nih.govnih.gov

Studies on quinoline-based acyl thiourea (B124793) derivatives have shown that substitutions on the aryl ring significantly influence their inhibitory activity against the urease enzyme. nih.gov Notably, derivatives containing a bromine atom exhibited potent urease inhibitory potential. nih.gov This suggests that the 6-bromo substitution on the quinolinone core could be a key feature for effective urease inhibition, potentially by interacting with the active site of the enzyme.

Anticancer and Antiproliferative Effects

The quinoline and quinazolinone scaffolds are prevalent in a variety of compounds developed for cancer therapy. The presence of a halogen at the 6-position has been shown to enhance the anticancer effects of these molecules.

Inhibition of Kinases (e.g., EGFR-TK, PI3K/mTOR)

Many quinazoline-based drugs function as kinase inhibitors, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): EGFR is a key target in cancer therapy, and its overactivation can lead to uncontrolled cell proliferation. Several FDA-approved anticancer drugs with a quinazoline (B50416) core, such as Gefitinib and Erlotinib, function by inhibiting EGFR-TK. Research on 6-bromo quinazoline derivatives has shown that they can be designed as potent EGFR inhibitors. Molecular docking studies have indicated that these compounds can fit into the active site of the enzyme, forming important interactions with key amino acid residues.

Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. The quinoline ring structure is a common feature in PI3K inhibitors. Dual inhibitors that target both PI3K and mTOR have been developed, with some, like Dactolisib (NVP-BEZ235), being imidazo-quinoline derivatives. These compounds block the signaling pathway at two critical points, leading to more effective inhibition of cancer cell growth.

Cytotoxicity Against Cancer Cell Lines (e.g., Leukemia, HT29)

Derivatives based on the 6-bromo-quinazolinone and 6-bromo-quinolinone structures have demonstrated significant cytotoxic and antiproliferative activity against a variety of human cancer cell lines.

Leukemia: A study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) investigated its anticancer activity against L1210, HL-60, and U-937 leukemia cells. The results showed that BMAQ caused a significant, dose-dependent decrease in the number of viable cells. nih.gov Further analysis confirmed that the compound induced cell death via apoptosis. nih.gov

HT29 (Colon Adenocarcinoma): The HT-29 cell line is a widely used model for colorectal cancer research. nih.gov Screening of various quinazolin-4(3H)-one derivatives has shown them to be broad-spectrum cytotoxic agents against a panel of cancer cell lines, including HT29. This indicates the potential of this class of compounds in the context of colon cancer treatment research.

The cytotoxic efficacy is typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

| Compound Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Derivative 8a | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | |

| Derivative 8a | SW480 | Colon Adenocarcinoma | 17.85 ± 0.92 | |

| BMAQ | L1210 | Mouse Leukemia | Significant antiproliferative activity | nih.gov |

| BMAQ | HL-60 | Human Promyelocytic Leukemia | Significant antiproliferative activity | nih.gov |

| BMAQ | U-937 | Human Histiocytic Lymphoma | Significant antiproliferative activity | nih.gov |

Mechanisms of Cell Death Induction (e.g., Apoptosis, Cell Cycle Arrest)

No specific studies were found that investigate the ability of this compound to induce apoptosis or cause cell cycle arrest in cell lines. Research on other quinazoline derivatives has shown such activities, but this cannot be extrapolated to the subject compound.

Anti-Bcl-2 Activity

There is no available data from the conducted searches detailing the activity of this compound against the anti-apoptotic protein Bcl-2.

Central Nervous System (CNS) Activities

Analgesic Properties and Mechanisms

No research was identified that evaluates the analgesic properties of this compound.

Comparative Studies with Known Analgesics (e.g., Morphine, Epibatidine)

No comparative pharmacological studies between this compound and established analgesics such as morphine or epibatidine were found in the search results.

Anticonvulsant Activity

While the anticonvulsant potential of the broader quinolinone and quinazolinone chemical classes has been a subject of scientific inquiry, no studies specifically testing the anticonvulsant activity of this compound were identified nih.govmdpi.com.

Due to the absence of specific data for this compound in the scientific literature for the outlined topics, this article cannot be generated as requested without resorting to speculation or including information on unrelated compounds, which would violate the core instructions.

Table of Compounds Mentioned

Other Pharmacological Potentials

The diverse biological activities of quinoline and its derivatives have prompted extensive research into their therapeutic applications nih.govmdpi.com. While direct studies on this compound are specific, the broader family of quinolinones has been investigated for various pharmacological effects.

Anti-inflammatory Properties

Quinoline and quinazolinone derivatives have demonstrated notable anti-inflammatory activities nih.govmdpi.com. For instance, certain novel 6,8-dibromo-4(3H)-quinazolinone derivatives have shown promising anti-inflammatory and analgesic properties in animal studies researchgate.net. The mechanism often involves the inhibition of pro-inflammatory mediators. One study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline found that it reduced the levels of pro-inflammatory cytokines and NF-κB mRNA, thereby alleviating inflammation nih.gov. Similarly, a series of quinazoline-4(3H)-one-2-carbothioamide derivatives were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells rsc.org. Several compounds in this series exhibited potent inhibition of NO production, with IC50 values significantly lower than the standard drug, dexamethasone rsc.org. This suggests that the quinolinone scaffold, including brominated variants, is a promising template for the development of new anti-inflammatory agents.

Diuretic Effects

The potential for quinoline derivatives to act as diuretics has also been explored researchgate.net. Research has shown that certain quinolinone derivatives can induce diuresis. For example, a study on the quinolinone oxime diuretic, M12285, found that it induced marked diuresis after intravenous and portal injections in rats, following metabolic activation in the liver nih.gov. The active metabolite was identified as a sulfate-conjugated form of the parent compound nih.gov. This indicates that the quinolinone structure can serve as a basis for developing diuretic agents. The evaluation of diuretic activity is typically conducted by measuring urine output in animal models over specific time intervals after administration of the test compound researchgate.netfrontiersin.org.

Antiviral Properties (e.g., SARS-CoV-2 Main Protease Inhibition)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drugs mdpi.comnih.gov. The absence of a human homologue for Mpro makes it an attractive target for developing selective antiviral therapies debuglies.com. The quinoline scaffold is featured in compounds investigated for Mpro inhibition. Inhibition of this enzyme blocks the processing of viral polyproteins, which is essential for viral replication and transcription encyclopedia.pubnih.gov. Researchers have designed and synthesized quinoline-based compounds that show potent inhibitory activity against SARS-CoV-2 Mpro. For instance, two novel compounds, 11a and 11b, demonstrated excellent inhibitory activity with IC50 values of 0.053 µM and 0.040 µM, respectively debuglies.com. These compounds also exhibited good anti-SARS-CoV-2 infection activity in cell cultures debuglies.com. This highlights the potential of the quinoline framework, as seen in this compound, as a structural basis for designing novel SARS-CoV-2 Mpro inhibitors.

| Compound | IC50 (μM) | EC50 (μM) | Reference |

|---|---|---|---|

| Compound 11a | 0.053 ± 0.005 | 0.53 ± 0.01 | debuglies.com |

| Compound 11b | 0.040 ± 0.002 | 0.72 ± 0.09 | debuglies.com |

| Ensitrelvir | 0.013 | 0.37 | mdpi.com |

| GC376 | 0.026 - 0.89 | Not Reported | encyclopedia.pub |

Structure-Activity Relationship (SAR) and Pharmacophore Mapping

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and selectivity of these compounds.

Influence of Halogenation on Biological Activity

Halogen substituents can significantly modulate the biological properties of quinoline-based compounds researchgate.net. In the case of this compound, the bromine atom at the C-6 position is expected to influence its pharmacological profile. Studies on other halogenated quinolines have shown that the presence of a halogen can enhance antibacterial and antibiofilm activities researchgate.net. Research on a series of halogen-substituted tricyclic flavonoids indicated that antibacterial activity increased in an ascending order from fluorine to iodine, suggesting that the size of the halogen atom may be a key factor in its biological action researchgate.net. In the context of anti-inflammatory quinazolinones, phenyl rings containing halogen substituents like chlorine and bromine were found to be important for potent activity rsc.org.

Impact of Substituents on Quinoline Ring System on Efficacy and Selectivity

SAR studies have identified several key positions on the quinoline ring where substitutions can dramatically alter biological activity nih.gov.

Position C-2: Bulky, hydrophobic substituents at the C-2 position are often necessary for certain activities, such as the inhibition of dihydroorotate dehydrogenase nih.gov. Synthetic tuning of this position has been shown to have a significant impact on antibacterial and antibiofilm activities researchgate.net.

Position C-3: A substituent at the C-3 position has been identified as a critical feature for the antagonist potency of certain quinoline derivatives against the α2C-adrenoceptor acs.org.